N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazide derivative featuring a 2,5-dimethylfuran-3-carbohydrazide core conjugated with a 4-ethoxyphenyl substituent via an imine (C=N) linkage. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from similar compounds with substituents such as chloro (-Cl), methoxy (-OCH₃), or benzyloxy (-OBn) groups. These variations significantly influence physicochemical properties, biological activity, and intermolecular interactions .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-4-20-14-7-5-13(6-8-14)10-17-18-16(19)15-9-11(2)21-12(15)3/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
FGGQPIAKYHBAFH-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Chloro vs.
Core Hydrazide Backbone Variations
The furan-3-carbohydrazide core differs from other heterocyclic systems:
Key Observations :
- Furan vs. Pyridine : The furan ring’s electron-rich nature may favor π-π stacking interactions, whereas pyridine-based systems exhibit stronger hydrogen bonding due to nitrogen lone pairs .
Melting Points and Solubility
- N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide : Melting point = 183°C; IR peaks at 1664 cm⁻¹ (C=O) and 1629 cm⁻¹ (C=N) .
Hydrogen Bonding and Crystal Packing
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3, with a molecular weight of 286.331 g/mol. The compound features a furan ring and a hydrazone linkage, which are critical for its biological activity.
Synthesis
The compound can be synthesized through a condensation reaction between 4-ethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction typically involves the following steps:
- Preparation of Hydrazone : Mix 4-ethoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide in an appropriate solvent (e.g., ethanol) under reflux conditions.
- Purification : The product can be purified using recrystallization techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that the compound demonstrates significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses notable antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have indicated that the compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies suggest a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Antimicrobial Evaluation : In another study, the compound was tested against multi-drug resistant strains of bacteria. The results highlighted its potential as a therapeutic agent against resistant infections.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest favorable binding affinities, indicating that the compound could serve as a lead for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
